molecular formula C14H11BrN2O B3036546 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 354561-72-1

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3036546
CAS No.: 354561-72-1
M. Wt: 303.15 g/mol
InChI Key: QDCMDSTYXXIQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which is attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine typically involves the formation of the benzoxazole ring followed by the introduction of the bromine and methyl substituents. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzoxazole core. Subsequent bromination and methylation reactions are carried out to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The benzoxazole core can interact with various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities and material properties.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-8-6-9(2-4-11(8)15)14-17-12-7-10(16)3-5-13(12)18-14/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCMDSTYXXIQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258193
Record name 2-(4-Bromo-3-methylphenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354561-72-1
Record name 2-(4-Bromo-3-methylphenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354561-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3-methylphenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
Reactant of Route 4
2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
Reactant of Route 5
2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine
Reactant of Route 6
2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.